molecular formula C12H17N3 B11729306 N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine

N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine

Cat. No.: B11729306
M. Wt: 203.28 g/mol
InChI Key: OSJVIIZEKGZTHB-UHFFFAOYSA-N
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Description

Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine is a complex organic compound featuring a benzodiazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodiazole ring imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of 1-(propan-2-yl)-1H-1,3-benzodiazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated or hydroxylated benzodiazole compounds.

Scientific Research Applications

Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodiazole ring structure allows for specific interactions with biological macromolecules, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pargyline: A monoamine oxidase inhibitor with a benzodiazole structure.

    Rasagiline: Another monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: A compound with neuroprotective properties, also used in Parkinson’s disease treatment.

Uniqueness

Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)methanamine

InChI

InChI=1S/C12H17N3/c1-9(2)15-11-7-5-4-6-10(11)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3

InChI Key

OSJVIIZEKGZTHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC

Origin of Product

United States

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